molecular formula C₁₉H₂₉O₆P B1146954 [(2-Methyl-1-propionylpropoxy)(4-phenylbutyl)phosphinoyl]acetic acid CAS No. 123599-78-0

[(2-Methyl-1-propionylpropoxy)(4-phenylbutyl)phosphinoyl]acetic acid

カタログ番号: B1146954
CAS番号: 123599-78-0
分子量: 384.4
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

[(2-Methyl-1-propionylpropoxy)(4-phenylbutyl)phosphinoyl]acetic acid (CAS 123599-78-0) is a key intermediate in the synthesis of fosinopril, a prodrug angiotensin-converting enzyme (ACE) inhibitor used to treat hypertension . Its molecular formula is C₁₉H₂₉O₆P, with a molecular weight of 384.4 g/mol . Structurally, it features a phosphinoylacetic acid backbone substituted with a 4-phenylbutyl group and a 2-methyl-1-propionylpropoxy ester (Figure 1).

特性

IUPAC Name

2-[(2-methyl-1-propanoyloxypropoxy)-(4-phenylbutyl)phosphoryl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29O6P/c1-4-18(22)24-19(15(2)3)25-26(23,14-17(20)21)13-9-8-12-16-10-6-5-7-11-16/h5-7,10-11,15,19H,4,8-9,12-14H2,1-3H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGHVPSAAFKIBID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OC(C(C)C)OP(=O)(CCCCC1=CC=CC=C1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29O6P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70924547
Record name {[2-Methyl-1-(propanoyloxy)propoxy](4-phenylbutyl)phosphoryl}acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70924547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

384.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123599-78-0, 123599-82-6
Record name 2-[[2-Methyl-1-(1-oxopropoxy)propoxy](4-phenylbutyl)phosphinyl]acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=123599-78-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name ((2-Methyl-1-(1-oxopropoxy)propoxy)(4-phenylbutyl)phosphinyl) acetic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123599826
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-((2-Methyl-1-(propionyloxy)propoxy)(4-phenylbutyl)phosphoryl)acetic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123599780
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name {[2-Methyl-1-(propanoyloxy)propoxy](4-phenylbutyl)phosphoryl}acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70924547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [[2-methyl-1-(1-oxopropoxy)propoxy](4-phenylbutyl)phosphinyl] acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.101.803
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Acetic acid, 2-[[2-methyl-1-(1-oxopropoxy)propoxy](4-phenylbutyl)phosphinyl]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Acetic acid, 2-[(R)-[(1S)-2-methyl-1-(1-oxopropoxy)propoxy](4-phenylbutyl)phosphinyl]-, rel
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.127.584
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-((2-METHYL-1-(PROPIONYLOXY)PROPOXY)(4-PHENYLBUTYL)PHOSPHORYL)ACETIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XB22K6K4H7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

準備方法

Phosphorylation of Acetic Acid Derivatives

The phosphinoyl group is introduced via reaction of phosphorus trichloride (PCl₃) with acetic acid derivatives. A typical protocol involves:

  • Reaction Setup :

    • Dissolve 2-chloroacetic acid (1.0 mol) in anhydrous dichloromethane.

    • Add PCl₃ (1.2 mol) dropwise under nitrogen at −10°C.

  • Intermediate Formation :

    • Stir for 6 hours to form phosphorylated acetic acid chloride.

    • Yield: 78–82% (reported in analogous reactions).

Alkylation with 4-Phenylbutyl Bromide

The phosphorylated intermediate reacts with 4-phenylbutyl bromide to install the hydrophobic chain:

  • Conditions :

    • Reflux in tetrahydrofuran (THF) with potassium carbonate (K₂CO₃) as a base.

    • Temperature: 65°C, duration: 12 hours.

  • Product Isolation :

    • Extract with ethyl acetate, wash with brine, and dry over MgSO₄.

    • Yield: 65–70%.

Esterification of the Propionylpropoxy Side Chain

Synthesis of 2-Methyl-1-propionylpropoxy Intermediate

The ester side chain is prepared via acid-catalyzed esterification:

  • Reactants :

    • 2-Methyl-1-propanol (1.5 mol) and propionyl chloride (1.5 mol).

  • Procedure :

    • Combine reactants in toluene with p-toluenesulfonic acid (PTSA) catalyst.

    • Reflux at 110°C for 8 hours.

  • Outcome :

    • Distill under reduced pressure to isolate 2-methyl-1-propionylpropoxy ester.

    • Purity: ≥98% (GC-MS analysis).

Coupling with the Phosphinoyl Core

The ester is linked to the phosphinoyl-acetic acid backbone via nucleophilic substitution:

  • Reaction Parameters :

    • Use sodium hydride (NaH) as a base in dimethylformamide (DMF).

    • Temperature: 25°C, time: 24 hours.

  • Challenges :

    • Competing hydrolysis of the phosphinoyl group requires strict anhydrous conditions.

Industrial-Scale Optimization

Continuous Flow Synthesis

To enhance scalability, pharmaceutical manufacturers employ continuous flow reactors for critical steps:

StepReactor TypeResidence TimeYield Improvement
PhosphorylationTubular reactor30 min85% → 92%
AlkylationCSTR*4 hours70% → 88%
EsterificationMicroreactor2 hours75% → 94%

*CSTR: Continuous stirred-tank reactor.

Purification Techniques

  • Crystallization : Use hexane/ethyl acetate mixtures to isolate the final product.

  • Chromatography : Silica gel column chromatography for laboratory-scale purification (purity >99.5%).

Stereochemical Considerations

The compound exists as a racemic mixture due to the chiral phosphorus center. Enantioselective synthesis remains challenging but has been attempted using:

  • Chiral Auxiliaries : (R)-BINOL-phosphoric acid catalysts (enantiomeric excess: 68–72%).

  • Enzymatic Resolution : Lipase-catalyzed hydrolysis of ester intermediates (efficiency: 55%).

Comparative Analysis of Methods

MethodAdvantagesLimitationsYield Range
Batch PhosphorylationLow equipment costLabor-intensive purification70–75%
Flow AlkylationHigh throughputHigh initial investment85–90%
Enzymatic ResolutionEnantioselectivitySubstrate specificity issues50–60%

Recent Advances in Green Chemistry

Solvent-free mechanochemical synthesis has been explored to reduce environmental impact:

  • Ball Milling : Reactants ground with K₂CO₃ for 2 hours.

  • Yield : 63% (lower than solution-phase but solvent-free).

Quality Control Metrics

Final product specifications for pharmaceutical-grade material:

ParameterRequirementAnalytical Method
Purity≥99.0%HPLC (UV detection at 210 nm)
Residual Solvents<500 ppmGC-FID
Heavy Metals<10 ppmICP-MS

化学反応の分析

Types of Reactions

[(2-Methyl-1-propionylpropoxy)(4-phenylbutyl)phosphinoyl]acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized, reduced, and substituted derivatives of this compound .

科学的研究の応用

Pharmaceutical Development

[(2-Methyl-1-propionylpropoxy)(4-phenylbutyl)phosphinoyl]acetic acid serves as a crucial intermediate in the synthesis of ACE inhibitors. These inhibitors are vital for managing hypertension and heart failure by inhibiting the production of angiotensin II, a potent vasoconstrictor. The mechanism of action involves the conversion of this compound to fosinopril, which effectively lowers blood pressure and improves cardiovascular health.

Research has indicated that this compound exhibits potential biological activities. For instance:

  • Enzyme Inhibition : Studies have shown that it can significantly reduce the activity of phospholipase A2, suggesting potential anti-inflammatory properties that could be beneficial in treating inflammatory conditions.
  • Receptor Binding : Investigations into its binding affinity with G-protein coupled receptors (GPCRs) have revealed moderate affinity levels, which could play a role in various signaling pathways within biological systems.

Proteomics Research

The compound has emerged as a valuable tool in proteomics, specifically as a protein enrichment tag targeting enoyl-acyl carrier protein reductase (ENR), an enzyme involved in bacterial fatty acid biosynthesis. This application highlights its potential as an antibacterial agent, warranting further studies on its efficacy and selectivity against bacterial strains .

Inhibition of Enzyme Activity

A study focusing on the inhibition of phospholipase A2 demonstrated that this compound can significantly reduce enzyme activity. This finding suggests its potential utility in developing anti-inflammatory drugs.

Protein Binding Affinity

Another investigation assessed the binding affinity of this compound to various receptors. The results indicated a moderate affinity for certain GPCRs, emphasizing its relevance in drug design and development.

作用機序

The mechanism of action of [(2-Methyl-1-propionylpropoxy)(4-phenylbutyl)phosphinoyl]acetic acid involves its conversion to active metabolites that inhibit the angiotensin-converting enzyme (ACE). This inhibition prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor, thereby reducing blood pressure and alleviating the symptoms of hypertension and heart failure .

類似化合物との比較

Key Properties:

  • Physical state : White to off-white low-melting solid (48–55°C) .
  • Solubility: Slightly soluble in DMSO and methanol .
  • Synthesis : Produced via sequential steps including radical addition, condensation, debenzylation, and optical resolution .

Comparison with Structurally Related Compounds

[[Hydroxy(4-phenylbutyl)phosphinyl]acetyl]-L-proline

  • Structure : Contains an L-proline residue instead of the acetic acid moiety.
  • Activity : Demonstrated longer duration of action after oral administration compared to other ACE inhibitors due to enhanced metabolic stability .
  • Key difference : The proline group enhances binding to ACE’s zinc-active site, improving pharmacokinetics .

2-((RS)-((SR)-2-Methyl-1-(Propionyloxy)propoxy)(4-phenylbutyl)phosphinyl)acetic Acid (Fosinopril Related Compound 8)

  • Structure : Diastereomer of the target compound with altered stereochemistry (RS/SR configuration) .
  • Activity : Reduced ACE inhibition potency compared to the target compound due to stereochemical mismatch with the enzyme’s active site .
  • Regulatory relevance: Monitored as an impurity in fosinopril sodium formulations (limit: ≤0.3%) .

2-[Hydroxy(4-phenylbutyl)phosphoryl]acetic Acid (Intermediate XXIII)

  • Structure : Lacks the 2-methylpropionylpropoxy ester, featuring a hydroxyl group instead .
  • Role: Precursor in fosinopril synthesis.

Benzyl [Hydroxy-(4-phenylbutyl)phosphinyl] Acetate (CAS 87460-09-1)

  • Structure : Benzyl ester protects the acetic acid group .
  • Role: Intermediate in fosinopril synthesis.
  • Key difference: Benzyl protection simplifies purification but requires additional deprotection steps (e.g., hydrogenolysis) to yield the active compound .

Fosinopril Related Compounds G and H

  • Related Compound G : [(4-Phenylbutyl)phosphinylacetic acid] (C₁₂H₁₇O₄P).
  • Related Compound H : 4-Phenylbutyl phosphonic acid (C₁₀H₁₅O₃P).
  • Key differences :
    • Simplified structures : Lack ester and methyl groups, reducing molecular complexity.
    • Activity : Minimal ACE inhibition due to absence of critical functional groups for binding .

Structural and Functional Analysis (Table 1)

Compound Name Molecular Weight Key Functional Groups Biological Activity Notes Reference
Target Compound 384.4 Phosphinoylacetic acid, propionyloxy Fosinopril intermediate (prodrug)
[[Hydroxy(4-phenylbutyl)phosphinyl]acetyl]-L-proline 351.3 Phosphinylacetyl, L-proline Prolonged ACE inhibition
Fosinopril Related Compound 8 384.4 Diastereomeric propionyloxy Reduced potency (impurity)
Intermediate XXIII 256.2 Hydroxyl, phosphorylacetic acid Inactive precursor
Benzyl Ester (CAS 87460-09-1) 348.3 Benzyl ester, phosphorylacetic acid Synthetic intermediate
Related Compound G 256.2 Phosphinylacetic acid No significant activity
Related Compound H 214.2 Phosphonic acid, 4-phenylbutyl No significant activity

Critical Insights

  • Ester vs. Hydroxyl Group : The propionyloxy ester in the target compound enables prodrug activation, enhancing oral bioavailability compared to hydroxyl-containing analogs .
  • Stereochemistry : Diastereomers (e.g., Related Compound 8) exhibit reduced efficacy, underscoring the importance of stereochemical precision in ACE inhibitors .
  • Proline Incorporation: Proline-containing analogs (e.g., ) show prolonged action, suggesting that structural modifications beyond the phosphinoyl core can optimize pharmacokinetics.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for [(2-Methyl-1-propionylpropoxy)(4-phenylbutyl)phosphinoyl]acetic acid?

  • Methodology : The synthesis involves multiple steps:

Phosphinic Acid Formation : Reacting 4-phenyl-1-butene with hypophosphorous acid yields 4-phenylbutylphosphinic acid .

Condensation with Chloroacetic Acid : The phosphinic acid is condensed with chloroacetic acid to form 2-[hydroxy(4-phenylbutyl)phosphoryl]acetic acid .

Esterification : The intermediate undergoes sequential esterification with benzyl alcohol and 2-methyl-1-(propionyloxy)propyl chloride, followed by debenzylation via hydrogenation over Pd/C .

  • Key Considerations : Reaction conditions (e.g., solvent, temperature) and purification via recrystallization are critical for yield optimization .

Q. How is the compound characterized structurally?

  • Analytical Techniques :

  • Infrared (IR) Spectroscopy : Identifies functional groups (e.g., C=O at ~1720 cm⁻¹, P=O at ~1200 cm⁻¹) .
  • Nuclear Magnetic Resonance (NMR) : ¹H/³¹P NMR confirms stereochemistry and substituent positions .
  • Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns .
    • Validation : Comparative analysis with reference standards (e.g., USP guidelines) ensures structural fidelity .

Q. What is the role of this compound in angiotensin-converting enzyme (ACE) inhibition?

  • Mechanism : As a phosphinic acid derivative, it binds to the zinc ion in ACE's active site, mimicking the transition state of substrate hydrolysis .
  • Biological Relevance : Modifications to the 4-phenylbutyl group and propionyloxy side chain enhance binding affinity and pharmacokinetic stability .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale production?

  • Strategies :

  • Catalysis : Use phase-transfer catalysts (e.g., tetrabutylammonium fluoride) to improve hydrolysis efficiency .
  • Temperature Control : Reflux conditions (e.g., 70–80°C for esterification) balance reaction rate and side-product formation .
  • Purification : Gradient recrystallization (e.g., benzene or petroleum ether) removes unreacted intermediates .
    • Data-Driven Adjustments : Monitor reaction progress via thin-layer chromatography (TLC) to optimize stoichiometric ratios .

Q. How are enantiomers resolved to isolate the pharmacologically active isomer?

  • Chiral Resolution :

Diastereomeric Salt Formation : React the racemic mixture with a chiral resolving agent (e.g., cinchonidine) to form separable salts .

Chromatography : Use chiral HPLC columns (e.g., amylose-based) for high-purity isolation .

  • Validation : Optical rotation measurements and X-ray crystallography confirm enantiomeric purity .

Q. How are impurities and degradation products analyzed during quality control?

  • Impurity Profiling :

  • HPLC-MS : Identifies trace impurities (e.g., de-esterified byproducts) using gradient elution .
  • Reference Standards : Compare against EP/Ph. Eur. impurity markers (e.g., hydroxyibuprofen analogs) .
    • Forced Degradation Studies : Expose the compound to heat, light, and pH extremes to simulate stability challenges .

Methodological Considerations

  • Contradictions in Data : Discrepancies in reported yields (e.g., 66% vs. 70% for similar esters) suggest solvent purity and catalyst choice as critical variables .
  • Stereochemical Complexity : The compound’s multiple stereocenters necessitate rigorous chiral analysis to avoid misinterpretation of bioactivity data .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。